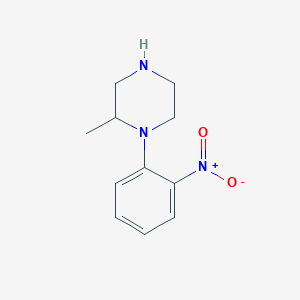

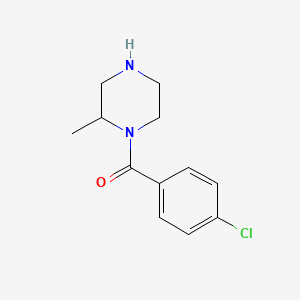

2-Methyl-1-(2-nitrophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

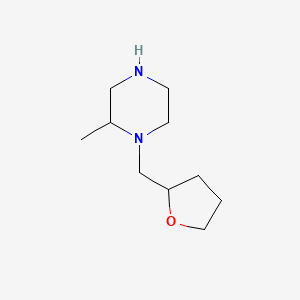

2-Methyl-1-(2-nitrophenyl)piperazine is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 2-Methyl-1-(2-nitrophenyl)piperazine is C11H15N3O2 . The structure of this compound has been characterized by nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR) and Raman techniques .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-(2-nitrophenyl)piperazine include a molecular weight of 221.26 . More detailed properties like boiling point, density, etc., were not found in the retrieved papers.Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities . The compound “2-Methyl-1-(2-nitrophenyl)piperazine” can be utilized in the synthesis of various piperazine derivatives. These derivatives are often employed in the development of drugs and can be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis .

Pharmaceutical Research

In the realm of medicine, piperazine structures are integral to a variety of drugs, including antipsychotics, antidepressants, and antiretrovirals . “2-Methyl-1-(2-nitrophenyl)piperazine” could be investigated for its potential as a precursor or an intermediate in the synthesis of new pharmaceutical compounds, especially considering the ongoing search for novel therapeutic agents .

Industrial Applications

Piperazine compounds find applications in various industrial processes. They can serve as intermediates in the synthesis of dyes, rubber chemicals, corrosion inhibitors, and surfactants. “2-Methyl-1-(2-nitrophenyl)piperazine” could be a candidate for such industrial applications, subject to research into its reactivity and interactions with other industrial compounds .

Material Science

In material science, “2-Methyl-1-(2-nitrophenyl)piperazine” could be investigated for its potential in creating new materials, such as polymers or coatings, that require specific mechanical or chemical properties. The nitro group in its structure could provide reactive sites for further chemical modifications, leading to materials with novel features .

Analytical Chemistry

Lastly, “2-Methyl-1-(2-nitrophenyl)piperazine” may have applications in analytical chemistry, particularly in the development of analytical standards and reagents. Its well-defined structure and properties could make it suitable for use as a reference compound in various analytical techniques, aiding in the quantification and identification of substances .

Future Directions

properties

IUPAC Name |

2-methyl-1-(2-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFTFHUUJEVSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-nitrophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)